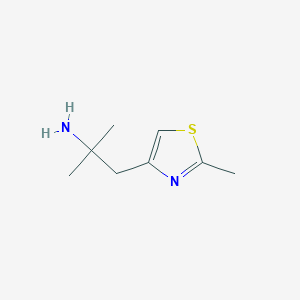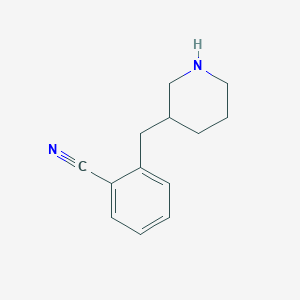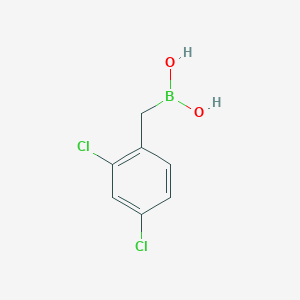
(2,4-Dichlorobenzyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorobenzyl)boronic acid is an organoboron compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions and a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Dichlorobenzyl)boronic acid typically involves the hydroboration of 2,4-dichlorobenzyl halides. One common method is the reaction of 2,4-dichlorobenzyl chloride with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorobenzyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the coupling reactions.
Oxidizing Agents: Used for the oxidation of the boronic acid group to phenols.
Major Products
The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and phenols from oxidation reactions .
Scientific Research Applications
(2,4-Dichlorobenzyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Dichlorobenzyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the chlorine substituents.
(4-Chlorophenyl)boronic Acid: Contains a single chlorine substituent.
(2,4-Difluorobenzyl)boronic Acid: Similar structure with fluorine substituents instead of chlorine.
Uniqueness
(2,4-Dichlorobenzyl)boronic acid is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The chlorine atoms can also participate in additional substitution reactions, providing further versatility in synthetic applications .
Properties
Molecular Formula |
C7H7BCl2O2 |
|---|---|
Molecular Weight |
204.85 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BCl2O2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2 |
InChI Key |
AHQCTEHMELFVKG-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=C(C=C(C=C1)Cl)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


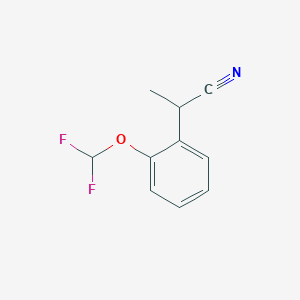
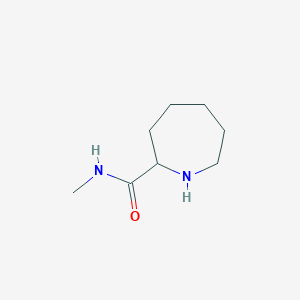
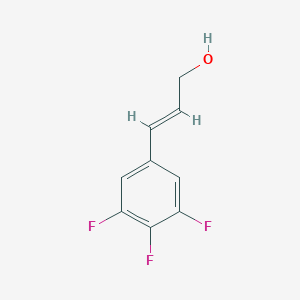

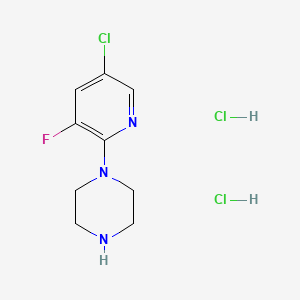
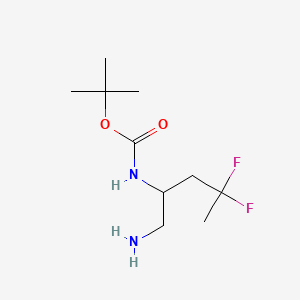


![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
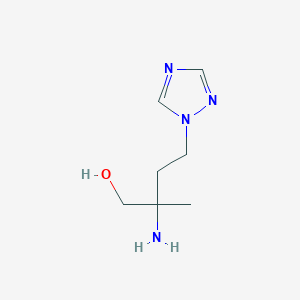
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)
